2,3-Difluoropyridine-4-boronic acid
Overview
Description
2,3-Difluoropyridine-4-boronic acid is a type of organoboron compound . It is used as a building block in the synthesis of several organic compounds .
Synthesis Analysis
The synthesis of 2,3-Difluoropyridine-4-boronic acid involves several steps. One method involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF . Another method involves the deamination reaction of 2-hydrazino-3,6-difluropyridine in the presence of NaOH . A different approach involves the use of n-butyllithium and diisopropylamine in THF, followed by the addition of 2,6-difluoropyridine and trimethylborate.Molecular Structure Analysis
The molecular structure of 2,3-Difluoropyridine-4-boronic acid includes a pyridine ring with two fluorine atoms and a boronic acid group .Chemical Reactions Analysis
2,3-Difluoropyridine-4-boronic acid can participate in various chemical reactions. For instance, it can be used in Suzuki-Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon-carbon bond forming reactions . It can also react with β-ketodinitriles and aldehydes in a Pd(II)-catalyzed three-component synthesis of 2,4,6-triarylfuro .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Difluoropyridine-4-boronic acid include a density of 1.3±0.1 g/cm3 .Scientific Research Applications
Synthesis of Fluorinated Pyridines
Fluorinated pyridines, including 2,3-Difluoropyridine-4-boronic acid, are used in the synthesis of various organic compounds. They are particularly useful due to their interesting and unusual physical, chemical, and biological properties . The presence of strong electron-withdrawing substituents in the aromatic ring makes them less reactive than their chlorinated and brominated analogues .
Use in Cross-Coupling Reactions
2,3-Difluoropyridine-4-boronic acid is used as a reactant in Suzuki-Miyaura cross-coupling reactions . This type of reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, which is a key step in the synthesis of many complex organic molecules .
Precursor to Biologically Active Molecules
This compound is also used as a precursor to biologically active molecules. For example, it has been used in the synthesis of heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity, and carboxyindoles with HCV NS5B polymerase inhibitory activity .
4. Use in the Synthesis of Borinic Acid Derivatives Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . 2,3-Difluoropyridine-4-boronic acid can be used in the synthesis of these borinic acid derivatives .
Use in Sensing Applications
Boronic acids, including 2,3-Difluoropyridine-4-boronic acid, have been used in the development of sensors. For example, they have been used in the creation of a fluorescent sensor for catechol and its amino-derivatives .
Use in Glucose Sensors
Boronic acids have also been used in the development of glucose sensors. Fluorophores with boronic acid groups were found to respond to molecules with diol groups .
Mechanism of Action
Target of Action
The primary target of 2,3-Difluoropyridine-4-boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, 2,3-Difluoropyridine-4-boronic acid acts as a nucleophilic organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is the primary biochemical pathway affected by 2,3-Difluoropyridine-4-boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
The compound’s role in the sm coupling reaction suggests that its bioavailability is likely influenced by its stability and reactivity as an organoboron reagent .
Result of Action
The primary result of the action of 2,3-Difluoropyridine-4-boronic acid is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is widely used in organic synthesis, suggesting that the compound plays a crucial role in the synthesis of a variety of organic compounds .
Action Environment
The action of 2,3-Difluoropyridine-4-boronic acid is influenced by the reaction conditions of the SM coupling reaction . The reaction is known for its mild and functional group tolerant conditions, suggesting that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other functional groups .
Safety and Hazards
Future Directions
Boronic acids, including 2,3-Difluoropyridine-4-boronic acid, are increasingly utilized in diverse areas of research. They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The interest towards development of fluorinated chemicals has been steadily increased .
properties
IUPAC Name |
(2,3-difluoropyridin-4-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BF2NO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEFUOGGCMPGHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoropyridine-4-boronic acid |
Synthesis routes and methods
Procedure details
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